molecular formula C20H20N2O4S2 B2741762 N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide CAS No. 852707-01-8

N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide

Cat. No. B2741762
CAS RN: 852707-01-8
M. Wt: 416.51
InChI Key: DMBBBKBLFIXGCQ-UHFFFAOYSA-N
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Description

“N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

While specific synthesis information for “N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide” was not found, thiazole derivatives have been synthesized for pharmacological studies . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The molecular structure of thiazole derivatives has been studied using various methods such as NMR, IR, and elemental analysis . The structure of these compounds plays a significant role in their biological effects .


Chemical Reactions Analysis

Thiazole derivatives have been synthesized through various chemical reactions . The substituents on the thiazole ring can greatly affect the biological outcomes .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data .

Scientific Research Applications

Analgesic and Anti-Inflammatory Effects

Studies have shown that thiazole derivatives exhibit analgesic and anti-inflammatory activities . Our compound may contribute to pain relief and reduce inflammation, making it a potential candidate for drug development in these areas.

Antimicrobial Activity

Thiazoles have demonstrated antibacterial, antifungal, and antiviral properties. Researchers have explored their effectiveness against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans . Investigating the antimicrobial potential of our compound could lead to novel therapeutic agents.

Antitumor and Cytotoxic Activity

Certain thiazole derivatives exhibit antitumor and cytotoxic effects, potentially inhibiting cancer cell growth. Our compound could be a valuable lead in developing targeted therapies against cancer .

Mechanism of Action

Target of Action

The primary target of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of nerve impulses .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway . This pathway involves the transmission of nerve impulses through acetylcholine. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses. This can have various downstream effects, depending on the specific neurons involved .

Pharmacokinetics

It has been suggested that the compound has satisfactory drug-like characteristics and adme properties .

Result of Action

The inhibition of AChE by N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide can lead to an increase in the concentration of acetylcholine in the synaptic cleft. This can enhance the transmission of nerve impulses, which can have various effects at the cellular and molecular levels, depending on the specific neurons involved .

Future Directions

Thiazoles are being extensively studied for their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives and studying their biological activities to discover new drugs .

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-14-3-9-17(10-4-14)28(24,25)12-11-19(23)22-20-21-18(13-27-20)15-5-7-16(26-2)8-6-15/h3-10,13H,11-12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBBBKBLFIXGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide

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